Cas no 883-39-6 (1-Phenyl-1H-benzod1,2,3triazole)

1-Phenyl-1H-benzod1,2,3triazole structure
883-39-6 structure
Product Name:1-Phenyl-1H-benzod1,2,3triazole
Numero CAS:883-39-6
MF:C12H9N3
MW:195.219961881638
MDL:MFCD01924397
CID:861373
PubChem ID:136693
Update Time:2024-10-26

1-Phenyl-1H-benzod1,2,3triazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenyl-1H-benzo[d][1,2,3]triazole
    • 1-phenyl-1,2,3-benzotriazole
    • 1-phenylbenzotriazole
    • 1H-Benzotriazole, 1-phenyl-
    • 1-Phenyl-1H-1,2,3-benzotriazole
    • ZBJLUVHQIPUCPM-UHFFFAOYSA-N
    • 1-phenyl-1h-benzotriazol
    • 1-Phenyl-1H-benzotriazole
    • 1 -Phenylbenzotriazole
    • MLS000701318
    • BDBM3793
    • HMS3373L11
    • HMS2232C05
    • 1-Phenyl-1H-1,2,3-benzotriazole #
    • SMR000526286
    • AK149942
    • 1,2,3-Benzotriazole, 1-phenyl- (4CI)
    • 1-Phenyl-1H-benzotriazole (ACI)
    • N-Phenyl-1H-benzotriazole
    • CHEMBL153275
    • EN300-217640
    • 1-Phenylbenzimidazole deriv. 10
    • AKOS005144667
    • NCGC00247176-01
    • Z1255488914
    • MFCD01924397
    • AF-628/30886025
    • SCHEMBL165333
    • DS-9238
    • 883-39-6
    • DTXSID20236940
    • CS-0156110
    • Y11280
    • 1-Phenyl-1H-benzod1,2,3triazole
    • MDL: MFCD01924397
    • Inchi: 1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H
    • Chiave InChI: ZBJLUVHQIPUCPM-UHFFFAOYSA-N
    • Sorrisi: N1C2C(=CC=CC=2)N(C2C=CC=CC=2)N=1

Proprietà calcolate

  • Massa esatta: 195.079647300g/mol
  • Massa monoisotopica: 195.079647300g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 30.7

1-Phenyl-1H-benzod1,2,3triazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM124218-1g
1-phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 95%
1g
$206 2021-06-09
Chemenu
CM124218-5g
1-phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 95%
5g
$634 2021-06-09
Chemenu
CM124218-10g
1-phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 95%
10g
$954 2021-06-09
Alichem
A019094128-1g
1-Phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 95%
1g
$224.40 2023-08-31
Alichem
A019094128-5g
1-Phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 95%
5g
$705.12 2023-08-31
Alichem
A019094128-10g
1-Phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 95%
10g
$999.60 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P90590-1g
1-Phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 95%
1g
¥1415.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P90590-250mg
1-Phenyl-1H-benzo[d][1,2,3]triazole
883-39-6
250mg
¥676.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P892681-1g
1-Phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 ≥95%
1g
1,817.10 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XY845-1g
1-Phenyl-1H-benzod1,2,3triazole
883-39-6 95+%
1g
2410CNY 2021-05-08

1-Phenyl-1H-benzod1,2,3triazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper iron oxide (CuFe2O4) Solvents: Dimethylformamide ;  24 h, reflux
Riferimento
Copper ferrite nanoparticle-mediated N-arylation of heterocycles: a ligand-free reaction
Panda, Niranjan; et al, Tetrahedron Letters, 2011, 52(16), 1924-1927

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Water ,  Polyethylene glycol ;  2.5 h, 110 °C
Riferimento
A ligand-free copper (1) catalysed intramolecular N-arylation of diazoaminobenzenes in PEG-water: an expeditious protocol towards regiospecific 1-aryl benzotriazoles
Mukhopadhyay, Chhanda; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4720-4729

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
Riferimento
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids
Liu, Zhijian; et al, Journal of Organic Chemistry, 2006, 71(8), 3198-3209

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium fluoride ,  Sodium azide Solvents: Tetrahydrofuran ;  12 h, 25 °C
Riferimento
Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes
Guin, Avishek; et al, Journal of Organic Chemistry, 2019, 84(19), 12692-12699

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  12 h, 110 °C
Riferimento
1,7-palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles
Zhou, Jun; et al, Journal of the American Chemical Society, 2011, 133(18), 6868-6870

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 135 - 140 °C
Riferimento
A Novel and regiospecific synthesis of 1-aryl-1H-benzotriazoles via copper(I)-catalyzed intramolecular cyclization reaction
Liu, Qi-Lun; et al, Helvetica Chimica Acta, 2010, 93(7), 1350-1354

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper, [N,N′-bis[2-(hydroxy-κO)phenyl]-2,6-pyridinedicarboxamidato(2-)-κN1,κO2,… ;  4 h, 120 °C
Riferimento
Cu(II) complex of pyridine-based polydentate as a novel, efficient, and highly reusable catalyst in C-N bond-forming reaction
Sharghi, Hashem; et al, Molecular Diversity, 2017, 21(4), 855-864

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: tert-Butanol
Riferimento
Benzyne as a dipolarophile
Huisgen, Rolf; et al, Naturwissenschaften, 1962, 48,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ;  overnight, rt
Riferimento
Photochemical C-H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D
Alimi, Isak; et al, European Journal of Organic Chemistry, 2017, 2017(22), 3197-3210

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 18-Crown-6 Solvents: Acetonitrile ;  12 h, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Development and Application of O-(Trimethylsilyl)aryl Fluorosulfates for the Synthesis of Arynes
Chen, Qiao; et al, Journal of Organic Chemistry, 2015, 80(13), 6890-6896

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  110 °C; 110 °C → rt
Riferimento
Pd-Catalyzed C-H Activation/C-N Bond Formation: A New Route to 1-Aryl-1H-benzotriazoles
Kumar, Rapolu Kiran; et al, Organic Letters, 2011, 13(8), 2102-2105

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min
1.2 Reagents: Sodium nitrite Solvents: Water ;  5 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate ;  5 - 10 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.4 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  15 min, 20 °C
1.5 Reagents: Cesium carbonate ;  1 h, 20 °C; 20 °C → 55 °C; 7 h, 55 °C
Riferimento
Facile route for N(1)-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation
Kale, Raju R.; et al, Tetrahedron Letters, 2010, 51(43), 5740-5743

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Dimethylformamide ;  3 h, reflux
Riferimento
Room temperature N-arylation of 1,2,4-triazoles under ligand-free condition
Suramwar, Nikhil V.; et al, Organic Chemistry International, 2012, 515092,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Hexadecyltrimethylammonium bromide ,  [Bis(diphenylphosphino)ethane]dichloropalladium ,  Cyclopropanecarboxylic acid, 2-phenyl-, copper(2+) salt (2:1) Solvents: Dimethylformamide
Riferimento
Pd- and Cu-catalyzed selective arylation of benzotriazole
Beletskaya, Irina P.; et al, Tetrahedron Letters, 1998, 39(31), 5617-5620

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Dimethylformamide ;  5 h, reflux
Riferimento
Tamarix gallica leaf extract mediated novel route for green synthesis of CuO nanoparticles and their application for N-arylation of nitrogen-containing heterocycles under ligand-free conditions
Nasrollahzadeh, Mahmoud; et al, RSC Advances, 2015, 5(51), 40628-40635

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane
Riferimento
A convenient and efficient synthesis of benzotriazoles and benzisoxazolines using a new hypervalent iodine-benzyne precursor
Kitamura, Tsugio; et al, Heterocyclic Communications, 1998, 4(3), 205-208

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Palladium diacetate ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  Cyclopropanecarboxylic acid, 2-phenyl-, copper(2+) salt (2:1) Solvents: Water
Riferimento
Pd- and Cu-catalyzed selective arylation of benzotriazole by diaryliodonium salts in water
Beletskaya, Irina P.; et al, Tetrahedron Letters, 1998, 39(31), 5621-5622

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Copper(II) acetylacetonate Solvents: Toluene
Riferimento
Copper-catalyzed N-arylation of amines with hypervalent iodonium salts
Kang, Suk-Ku; et al, Synlett, 2000, (7), 1022-1024

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  L-Proline, ion(1-), 3,3′-[[5,11,17,23-tetrakis(1,1-dimethylethyl)-26,28-bis(phen… Solvents: Water ;  30 min, rt; 10 min, 140 °C
Riferimento
Highly Efficient C-N Bond Forming Reactions in Water Catalyzed by Copper(I) Iodide with Calix[4]arene Supported Amino Acid Ionic Liquid
Huang, Li; et al, Chinese Journal of Chemistry, 2012, 30(10), 2394-2400

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) ,  L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ;  30 min, rt; 60 h, 120 °C; 120 °C → rt
Riferimento
A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis
Chen, Wen; et al, Journal of the American Chemical Society, 2007, 129(45), 13879-13886

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Nitrogen trioxide Solvents: Acetonitrile ;  10 min, 5 bar, 20 °C
Riferimento
On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N-Nitrosative Reactions
Chen, Yuesu ; et al, Angewandte Chemie, 2022, 61(41),

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Dabco Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  24 h, 80 °C
Riferimento
Selective Synthesis of 3-Arylbenzo-1,2,3-triazin-4(3H)-ones and 1-Aryl-(1H)-benzo-1,2,3-triazoles from 1,3-Diaryltriazenes through Pd(0) Catalyzed Annulation Reactions
Chandrasekhar, Attoor; et al, Journal of Organic Chemistry, 2017, 82(21), 11487-11493

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Iodobenzene diacetate Catalysts: Palladium (sulfur-modified gold-supported) Solvents: Dimethylformamide ;  96 h, 120 °C
Riferimento
Palladium-Nanoparticle-Catalyzed 1,7-Palladium Migration Involving C-H Activation, Followed by Intramolecular Amination: Regioselective Synthesis of N1-Arylbenzotriazoles and an Evaluation of Their Inhibitory Activity toward Indoleamine 2,3-Dioxygenase
Takagi, Koji; et al, Journal of Organic Chemistry, 2014, 79(13), 6366-6371

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Diboronic acid Solvents: Acetonitrile ;  2 h, 50 °C
Riferimento
The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group
Andrzejewska, Magdalena R.; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2503-2510

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  12 h, 110 °C
Riferimento
Synthesis of functionized N-arylbenzotriazoles via palladium catalyzed intramolecular amination
Wang, Dachao; et al, Tetrahedron Letters, 2022, 88,

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  rt
1.2 Reagents: Azidotrimethylsilane ;  rt; 1 h, rt
1.3 Reagents: Cesium fluoride ;  overnight, rt
Riferimento
Benzyne Click Chemistry with in Situ Generated Aromatic Azides
Zhang, Fengzhi; et al, Organic Letters, 2009, 11(7), 1587-1590

Metodo di produzione 27

Condizioni di reazione
1.1 Catalysts: 2252271-43-3 Solvents: Methanol ;  22 h, rt
1.2 Reagents: Water ;  rt
Riferimento
N,O-Bidentate ligand-tunable copper(II) complexes as a catalyst for Chan-Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives
Jia, Xuefeng; et al, Organic & Biomolecular Chemistry, 2018, 16(46), 8984-8988

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: 2992619-64-2 Solvents: Methanol ;  24 h, 70 °C
Riferimento
Cu-NHC Complex for Chan-Evans-Lam Cross-Coupling Reactions of N-Heterocyclic Compounds and Arylboronic Acids
Adhikari, Bhupendra; et al, European Journal of Organic Chemistry, 2023, 26(40),

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  18 h, rt
Riferimento
Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides
Shi, Feng; et al, Organic Letters, 2008, 10(12), 2409-2412

Metodo di produzione 30

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Acetonitrile ;  24 h, 80 °C
Riferimento
Cu-catalyzed arylation of 1-acyl-1H-1,2,3-Benzotriazoles via C-N activation
Zhang, Wenying; et al, Journal of Organometallic Chemistry, 2019, 895, 64-67

Metodo di produzione 31

Condizioni di reazione
1.1 Catalysts: Palladium Solvents: Acetonitrile ;  30 min, rt
1.2 12 h, reflux
Riferimento
Pd/Al2O3-catalysed regioselective N-1-modification of benzotriazoles using iodonium salts
Davydov, Dmitry V.; et al, Tetrahedron Letters, 2017, 58(47), 4465-4467

1-Phenyl-1H-benzod1,2,3triazole Raw materials

1-Phenyl-1H-benzod1,2,3triazole Preparation Products

Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd